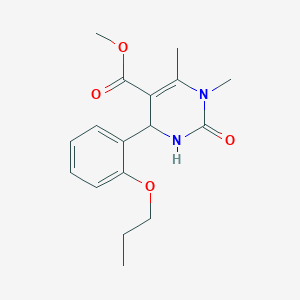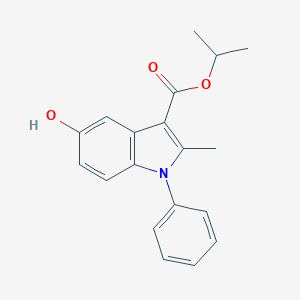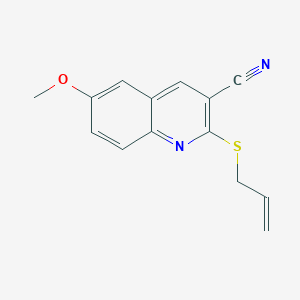
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as MDPV, is a synthetic cathinone that has been identified as a new psychoactive substance. It was first synthesized in the 1960s and has been used as a research chemical for its stimulant properties. MDPV has gained popularity in recent years as a recreational drug, but its scientific research applications are still being explored.
Wirkmechanismus
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate binds to the dopamine and norepinephrine transporters, blocking the reuptake of these neurotransmitters. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, resulting in increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and reduced blood flow to the extremities. Long-term use of Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been associated with neurotoxicity and damage to dopamine and serotonin neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying these neurotransmitter systems. However, its potential for abuse and neurotoxicity limit its usefulness in laboratory experiments.
Zukünftige Richtungen
Future research on Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate could focus on its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. It could also be used to study the mechanisms of addiction and the long-term effects of stimulant use on the brain. Additionally, research could explore the development of safer and more effective drugs that target the dopamine and norepinephrine systems.
Synthesemethoden
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with formaldehyde and dimethylamine.
Wissenschaftliche Forschungsanwendungen
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in stimulant effects such as increased alertness, euphoria, and increased heart rate.
Eigenschaften
Produktname |
Methyl 1,6-dimethyl-2-oxo-4-(2-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
|---|---|
Molekularformel |
C17H22N2O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
methyl 3,4-dimethyl-2-oxo-6-(2-propoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-5-10-23-13-9-7-6-8-12(13)15-14(16(20)22-4)11(2)19(3)17(21)18-15/h6-9,15H,5,10H2,1-4H3,(H,18,21) |
InChI-Schlüssel |
QYQRHZPMQCLGLP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OC |
Kanonische SMILES |
CCCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)

![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B259531.png)
![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B259533.png)